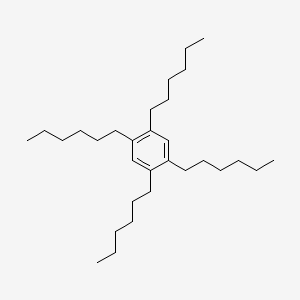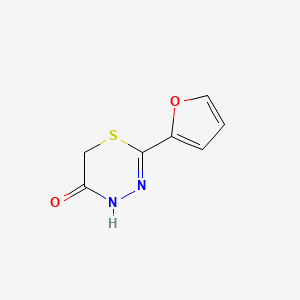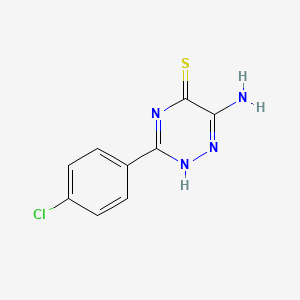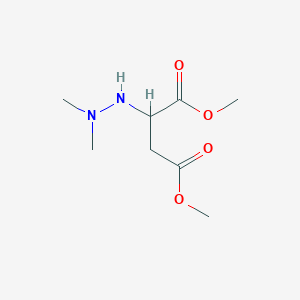
1,2,4,5-Tetrahexylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrahexylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a benzene ring substituted with four hexyl groups at the 1, 2, 4, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrahexylbenzene can be synthesized through a multi-step process involving the alkylation of benzene derivatives. One common method involves the Friedel-Crafts alkylation of benzene with hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include:
Temperature: 0-50°C
Solvent: Dichloromethane or carbon tetrachloride
Catalyst: Aluminum chloride
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process generally includes:
Feedstock Preparation: Purification of benzene and hexyl halides
Reaction: Continuous flow alkylation in the presence of a Lewis acid catalyst
Separation: Distillation to separate the desired product from by-products
Purification: Crystallization or chromatography to obtain high-purity this compound
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4,5-Tetrahexylbenzene undergoes various chemical reactions, including:
Oxidation: The hexyl groups can be oxidized to form carboxylic acids or ketones.
Reduction: The benzene ring can be hydrogenated under high pressure to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst
Substitution: Halogens (chlorine, bromine) with a Lewis acid catalyst
Major Products:
Oxidation: Hexanoic acid, hexanone
Reduction: Cyclohexyl derivatives
Substitution: Halogenated benzene derivatives
Applications De Recherche Scientifique
1,2,4,5-Tetrahexylbenzene has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of liquid crystals and organic semiconductors.
Organic Chemistry: Employed in the study of aromatic substitution reactions and as a model compound for understanding steric effects.
Environmental Science: Investigated for its role in the degradation of volatile organic compounds in the atmosphere.
Industrial Applications: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 1,2,4,5-tetrahexylbenzene in chemical reactions involves the interaction of its hexyl groups and benzene ring with various reagents. The hexyl groups can undergo oxidation or reduction, while the benzene ring participates in electrophilic aromatic substitution. The molecular targets and pathways involved include:
Electrophilic Sites: The benzene ring acts as an electrophilic site for substitution reactions.
Oxidation Pathways: The hexyl groups are susceptible to oxidation, leading to the formation of carboxylic acids or ketones.
Reduction Pathways: The benzene ring can be hydrogenated to form cyclohexane derivatives.
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetramethylbenzene: Contains four methyl groups instead of hexyl groups. It is less sterically hindered and has different reactivity.
1,2,4,5-Tetraethylbenzene: Contains four ethyl groups. It has intermediate steric effects and reactivity compared to the methyl and hexyl derivatives.
Uniqueness of 1,2,4,5-Tetrahexylbenzene:
Steric Effects: The longer hexyl groups create significant steric hindrance, affecting the compound’s reactivity and interactions.
Applications: Its unique structure makes it suitable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
87969-81-1 |
|---|---|
Formule moléculaire |
C30H54 |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
1,2,4,5-tetrahexylbenzene |
InChI |
InChI=1S/C30H54/c1-5-9-13-17-21-27-25-29(23-19-15-11-7-3)30(24-20-16-12-8-4)26-28(27)22-18-14-10-6-2/h25-26H,5-24H2,1-4H3 |
Clé InChI |
IXULFICKSGIGLW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC(=C(C=C1CCCCCC)CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({2,8-Dimethyl-4,6-dioxo-4,6-bis[(propan-2-yl)oxy]-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl}sulfanyl)benzoic acid](/img/structure/B14382451.png)
![2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14382456.png)
![3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14382458.png)

![3,8-Dioxatricyclo[3.2.1.02,4]oct-6-ylmethanol](/img/structure/B14382464.png)


![4-{[5-(Methanesulfinyl)pentyl]oxy}benzoic acid](/img/structure/B14382477.png)

![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(heptyloxy)phenyl]methyl}urea](/img/structure/B14382499.png)


